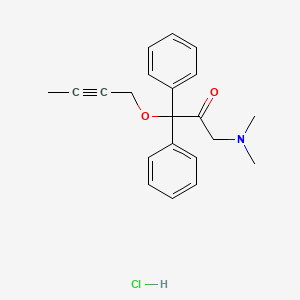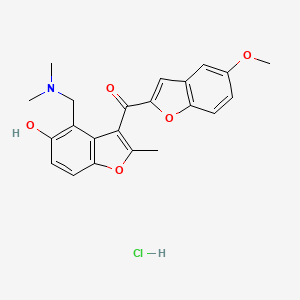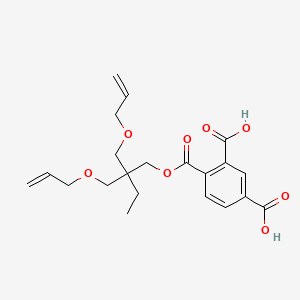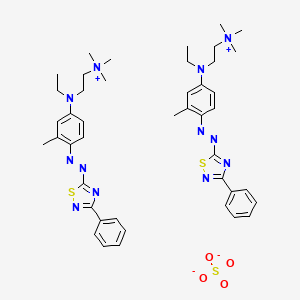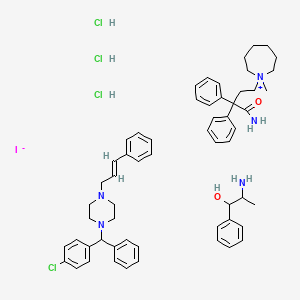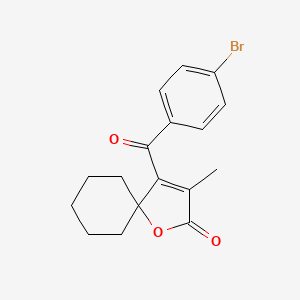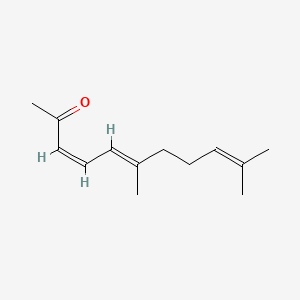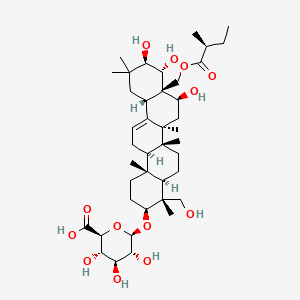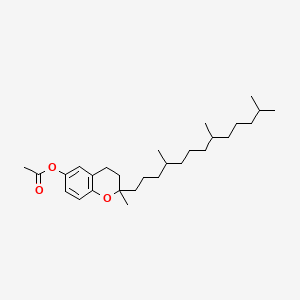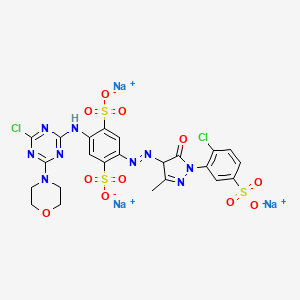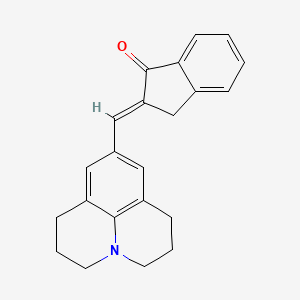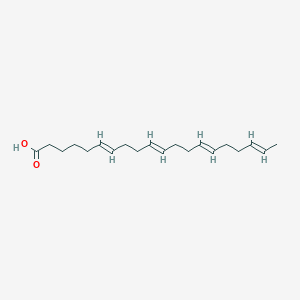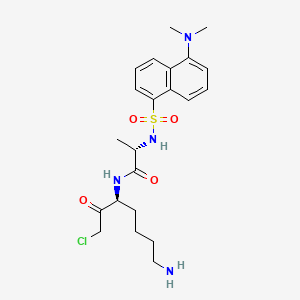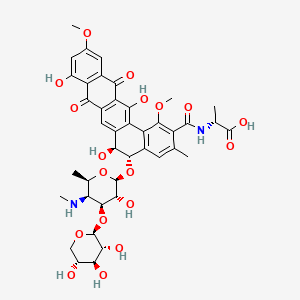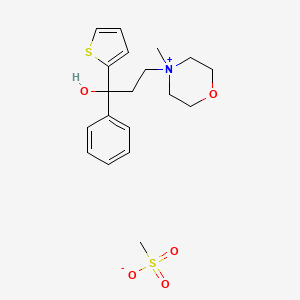
Tiemonium mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiemonium mesylate is a muscarinic acetylcholine receptor antagonist, commonly used in Asia, particularly in Bangladesh, for the alleviation of muscle spasms in the intestine, biliary system, uterus, and urinary bladder. It is often used in the form of iodide or methylsulphate salt .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tiemonium mesylate can be synthesized through the direct asymmetric catalytic thienylaluminum addition to ketones. This method provides a concise approach to the synthesis of (S)-tiemonium iodide .
Industrial Production Methods
The industrial production of this compound involves the conversion of alcohols into good leaving groups through the use of sulfonate groups such as methanesulfonyl. This process does not affect the stereochemistry of the alcohol and allows for participation in substitution and elimination reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Tiemonium mesylate undergoes various types of reactions, including substitution reactions. The compound can participate in substitution reactions on sulfur, leading to the formation of O-S bonds and the breakage of S-Cl bonds .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include mesyl chloride and tosyl chloride. These reagents facilitate the substitution reactions by converting neutral alcohols into mesylates or tosylates .
Major Products Formed
The major products formed from these reactions are mesylates or tosylates, which are excellent leaving groups and facilitate further chemical transformations .
Applications De Recherche Scientifique
Tiemonium mesylate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various compounds through substitution reactions.
Industry: This compound is used in the formulation of pharmaceuticals for the treatment of muscle spasms.
Mécanisme D'action
Tiemonium mesylate exerts its effects by blocking the binding of acetylcholine to muscarinic cholinergic receptors at neuroeffector sites on smooth muscle. This action prevents the effects of acetylcholine, leading to the alleviation of muscle spasms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tiemonium iodide: Another form of tiemonium used for similar purposes.
Methanesulfonate: A compound with similar chemical properties and used in similar reactions.
Uniqueness
Tiemonium mesylate is unique in its strong competitive interference with acetylcholine and its membrane-stabilizing action, which differentiates it from other antispasmodic agents .
Propriétés
Numéro CAS |
64997-20-2 |
|---|---|
Formule moléculaire |
C19H27NO5S2 |
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
methanesulfonate;3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C18H24NO2S.CH4O3S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;1-5(2,3)4/h2-8,15,20H,9-14H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
AVROMTYQGLLKRH-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


